G1/S-specific cyclin-D1 (198-212)
Description
G1/S-specific cyclin-D1 (CCND1 or Cyclin D1) is a regulatory protein encoded by the CCND1 gene. It plays a pivotal role in cell cycle progression by forming complexes with cyclin-dependent kinases CDK4 and CDK6, driving the transition from the G1 phase to the S phase . This transition is critical for DNA replication initiation and cell division. Cyclin D1’s activity is tightly regulated by transcriptional and post-translational mechanisms, including phosphorylation and ubiquitin-mediated degradation .
Structural analysis reveals that Cyclin D1 contains two conserved cyclin boxes (residues 3–151 and 156–265), which mediate interactions with CDKs and other regulatory proteins . Dysregulation of Cyclin D1 is frequently observed in cancers, such as hepatocellular carcinoma (HCC) and oral squamous cell carcinoma (OSCC), where its overexpression correlates with tumor aggressiveness and poor prognosis .
Propriétés
Séquence |
NPPSMVAAGSVVAAV |
|---|---|
Source |
Homo sapiens (human) |
Stockage |
Common storage 2-8℃, long time storage -20℃. |
Synonyme |
G1/S-specific cyclin-D1 (198-212) |
Origine du produit |
United States |
Comparaison Avec Des Composés Similaires
Functional Roles in Cell Cycle Regulation
Key Findings :
- Cyclin D1 vs. D2/D3 : While all D-type cyclins bind CDK4/6, Cyclin D1 is uniquely overexpressed in epithelial cancers, whereas Cyclin D2/D3 are more prevalent in hematopoietic malignancies . Cyclin D1’s function depends on active pRb; in pRb-deficient cells, Cyclin D1 dissociates from CDK4 and becomes dispensable for G1 progression .
- Cyclin D1 vs. Cyclin E1: Cyclin E1-CDK2 acts later in G1, facilitating the irreversible commitment to S phase by phosphorylate p27 and enhancing E2F activity. Unlike Cyclin D1, Cyclin E1 overexpression bypasses pRb-mediated arrest, contributing to genomic instability .
- Cyclin D1 vs. Cyclin B1 : Cyclin B1-CDK1 governs the G2/M transition and is inhibited by DNA damage sensors (e.g., ATM/ATR). Cyclin D1 lacks direct involvement in mitotic entry but indirectly affects G2/M via cross-talk with p53 pathways .
Expression Patterns and Regulatory Mechanisms
- Cyclin D1 : Expression peaks in late G1 and is suppressed in quiescent (G0) cells. Hypoxia and growth factors (e.g., VEGF) upregulate Cyclin D1 in rheumatoid arthritis fibroblasts (RA-FLSs), linking it to pathological proliferation .
- Cyclin E1 : Expression is cell-cycle-dependent, peaking at the G1/S boundary. It is less responsive to extracellular signals compared to Cyclin D1 .
- Cyclin D2/D3 : Show tissue-specific expression; for example, Cyclin D2 is critical for B-cell development, while Cyclin D3 is prominent in T-cells .
Structural and Interaction Differences
Cyclin D1 contains two cyclin boxes essential for CDK binding, similar to other D-type cyclins. However, its N-terminal domain includes unique phosphorylation sites (e.g., Thr286) that regulate nuclear export and degradation . Cyclin E1 lacks these motifs but has a conserved "LFG" sequence critical for CDK2 binding and substrate recognition .
Therapeutic and Diagnostic Implications
- Cyclin D1: Serves as a prognostic marker in HCC and OSCC. Inhibitors targeting Cyclin D1-CDK4/6 (e.g., palbociclib) are FDA-approved for breast cancer .
- Cyclin E1 : High levels predict resistance to CDK4/6 inhibitors, necessitating combination therapies with CDK2 inhibitors .
- Cyclin D3 : Emerging as a target in T-cell lymphomas, with preclinical studies exploring CDK6-specific inhibitors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
